

Spectroscopic Profile of Trimethyl(4-vinylphenyl)silane: A Technical Guide

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Compound of Interest

Compound Name: **Trimethyl(4-vinylphenyl)silane**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Trimethyl(4-vinylphenyl)silane**, a key organosilane monomer utilized in polymer chemistry, coatings, and resin manufacturing. The following sections detail its characteristic Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopic data, along with standardized experimental protocols for data acquisition.

Molecular Structure and Spectroscopic Overview

Trimethyl(4-vinylphenyl)silane possesses a unique structure combining a vinyl group and a trimethylsilyl group on a benzene ring. This arrangement gives rise to a distinct spectroscopic fingerprint, which is crucial for its identification and characterization in various applications.

Caption: Molecular structure of **Trimethyl(4-vinylphenyl)silane**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of **Trimethyl(4-vinylphenyl)silane** by providing detailed information about the chemical environment of its hydrogen (¹H) and carbon (¹³C) atoms.

¹H NMR Spectroscopic Data

The ^1H NMR spectrum of **Trimethyl(4-vinylphenyl)silane** is characterized by signals corresponding to the trimethylsilyl protons, the aromatic protons, and the vinyl protons.

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~7.45	d	2H	Aromatic protons (ortho to vinyl group)
~7.35	d	2H	Aromatic protons (ortho to silyl group)
~6.70	dd	1H	Vinyl proton (-CH=)
~5.75	d	1H	Vinyl proton (=CH ₂ , trans)
~5.25	d	1H	Vinyl proton (=CH ₂ , cis)
~0.25	s	9H	Trimethylsilyl protons (-Si(CH ₃) ₃)

Note: Predicted chemical shifts are based on analogous structures and may vary slightly depending on the solvent and experimental conditions.

^{13}C NMR Spectroscopic Data

The ^{13}C NMR spectrum provides information on the carbon framework of the molecule.

Chemical Shift (δ , ppm)	Assignment
~140	Aromatic carbon (C-Si)
~137	Aromatic carbon (C-vinyl)
~136.5	Vinyl carbon (-CH=)
~133	Aromatic carbons (CH, ortho to silyl group)
~126	Aromatic carbons (CH, ortho to vinyl group)
~114	Vinyl carbon (=CH ₂)
~-1.0	Trimethylsilyl carbons (-Si(CH ₃) ₃)

Note: Predicted chemical shifts are based on analogous structures and may vary slightly depending on the solvent and experimental conditions.

Experimental Protocol for NMR Spectroscopy

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is recommended for detailed spectral analysis.

Sample Preparation:

- Dissolve approximately 5-10 mg of **Trimethyl(4-vinylphenyl)silane** in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆).
- Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
- Transfer the solution to a standard 5 mm NMR tube.

Data Acquisition:

- ¹H NMR: Acquire the spectrum using a standard pulse program. Typical parameters include a spectral width of 10-15 ppm, a sufficient number of scans for a good signal-to-noise ratio (e.g., 16-64 scans), and a relaxation delay of 1-5 seconds.

- ^{13}C NMR: Acquire the spectrum using a proton-decoupled pulse program. A wider spectral width (e.g., 0-220 ppm) is necessary. Due to the lower natural abundance of ^{13}C and longer relaxation times, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically required.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in **Trimethyl(4-vinylphenyl)silane** by measuring the absorption of infrared radiation.

Wavenumber (cm ⁻¹)	Intensity	Assignment of Vibrational Mode
3080-3010	Medium	C-H stretching (aromatic and vinyl)
2960-2850	Medium-Strong	C-H stretching (methyl groups of trimethylsilyl)
~1630	Medium	C=C stretching (vinyl group)
~1600, ~1500	Medium	C=C stretching (aromatic ring)
~1410	Medium	C-H bending (vinyl)
~1250	Strong	Si-CH ₃ symmetric deformation
~990, ~910	Strong	C-H out-of-plane bending (vinyl)
~840-760	Strong	Si-C stretching and C-H out-of-plane bending (para-substituted aromatic ring)

Note: Predicted vibrational frequencies are based on characteristic group frequencies and may exhibit minor shifts.

Experimental Protocol for FTIR Spectroscopy

Instrumentation: A standard FTIR spectrometer equipped with a suitable sampling accessory (e.g., attenuated total reflectance (ATR) or transmission cell).

Sample Preparation:

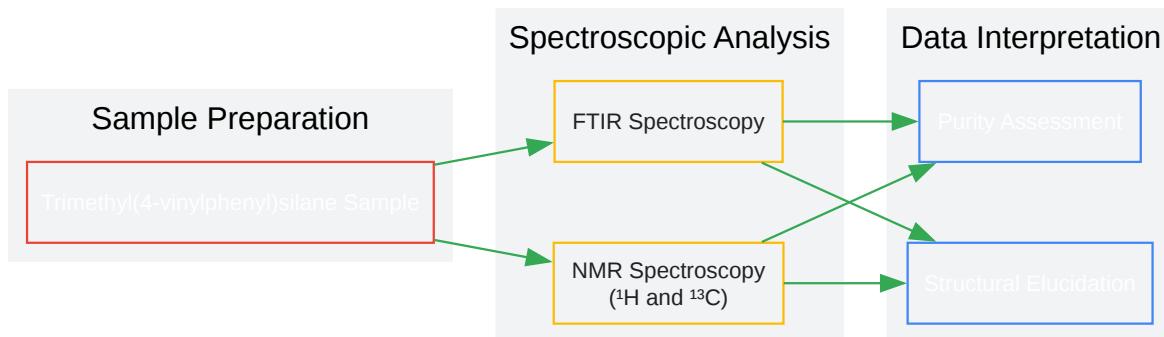
- Neat Liquid: Place a small drop of liquid **Trimethyl(4-vinylphenyl)silane** directly onto the ATR crystal or between two KBr or NaCl plates for transmission analysis.
- Solution: Dissolve the compound in a suitable solvent (e.g., CCl_4 , CS_2) that has minimal interference in the spectral regions of interest.

Data Acquisition:

- Record a background spectrum of the empty ATR crystal or the solvent-filled cell.
- Record the sample spectrum.
- The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.
- Typically, 16-32 scans are co-added at a resolution of 4 cm^{-1} to obtain a high-quality spectrum.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic characterization of **Trimethyl(4-vinylphenyl)silane**.

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Caption: Workflow for spectroscopic analysis.

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